molecular formula C9H9N3O B1365942 8-Methoxy-1,7-naphthyridin-6-amine CAS No. 55716-28-4

8-Methoxy-1,7-naphthyridin-6-amine

Cat. No.: B1365942
CAS No.: 55716-28-4
M. Wt: 175.19 g/mol
InChI Key: UZHCBQNHIKDKKK-UHFFFAOYSA-N
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Description

8-Methoxy-1,7-naphthyridin-6-amine is a heterocyclic compound with the molecular formula C9H9N3O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,7-naphthyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methoxy-substituted aldehydes in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases or acids as catalysts.

Major Products Formed:

Scientific Research Applications

8-Methoxy-1,7-naphthyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,7-naphthyridin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,8-Naphthyridine: Similar core structure but with substitutions at different positions.

    2,7-Naphthyridine: Another isomer with distinct properties and applications.

Uniqueness: 8-Methoxy-1,7-naphthyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Overview

8-Methoxy-1,7-naphthyridin-6-amine is a heterocyclic compound with the molecular formula C9H9N3O, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a methoxy group at the 8th position and an amine group at the 6th position of the naphthyridine structure, which influences its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can inhibit or modulate the activity of specific proteins, leading to antimicrobial or anticancer effects. The compound's unique substitution pattern contributes to its distinct chemical and biological properties compared to other naphthyridine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell functions, which may include interference with nucleic acid synthesis or enzyme activity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The specific pathways involved are still under investigation but are believed to be linked to its interaction with DNA and cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays on human cancer cell lines demonstrated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialGram-positive bacteriaInhibition of growth (MIC)
AntimicrobialGram-negative bacteriaInhibition of growth (MIC)
AnticancerHuman cancer cell linesInduction of apoptosis
CytotoxicityNormal human cellsSelective toxicity

Properties

IUPAC Name

8-methoxy-1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCBQNHIKDKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=N1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405430
Record name 8-methoxy-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-28-4
Record name 8-methoxy-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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